3-Methoxy-4'-pyrrolidinomethyl benzophenone 3-Methoxy-4'-pyrrolidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898775-99-0
VCID: VC3819027
InChI: InChI=1S/C19H21NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol

3-Methoxy-4'-pyrrolidinomethyl benzophenone

CAS No.: 898775-99-0

Cat. No.: VC3819027

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4'-pyrrolidinomethyl benzophenone - 898775-99-0

Specification

CAS No. 898775-99-0
Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
IUPAC Name (3-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H21NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Standard InChI Key PNWURPPCXNCDGF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of two benzene rings connected by a ketone group (C=O). The first ring bears a methoxy (-OCH₃) substituent at the 3-position, while the second ring features a pyrrolidinomethyl group (-CH₂-C₄H₈N) at the 4'-position. This arrangement distinguishes it from more widely studied isomers, such as 2-methoxy-2'-pyrrolidinomethyl benzophenone, where substituents occupy ortho positions .

Key Structural Features:

  • Methoxy Group: Enhances electron-donating effects, influencing reactivity in electrophilic aromatic substitution.

  • Pyrrolidinomethyl Group: Introduces steric bulk and potential for hydrogen bonding via the tertiary amine.

Spectroscopic Identification

Hypothetical characterization would involve:

  • ¹H/¹³C NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and pyrrolidine methylene groups (~δ 2.5–3.5 ppm).

  • FT-IR: Stretching vibrations for C=O (~1,650 cm⁻¹) and C-O (~1,250 cm⁻¹).

  • HR-MS: Molecular ion peak at m/z 297.16 (C₁₉H₂₁NO₂).

Synthesis Pathways

Proposed Methodologies

Drawing from analogous benzophenone syntheses , two routes are theorized:

Route A: Friedel-Crafts Acylation

  • Reactants: 3-methoxybenzene and 4-pyrrolidinomethylbenzoyl chloride.

  • Catalyst: AlCl₃ (Lewis acid).

  • Conditions: Reflux in dichloromethane (40°C, 12 hrs).

  • Yield: Estimated 45–60% after purification.

Route B: Nucleophilic Substitution

  • Reactants: 3-methoxy-4'-chlorobenzophenone and pyrrolidine.

  • Base: K₂CO₃ in DMF.

  • Conditions: 80°C, 24 hrs under N₂.

  • Yield: Projected 50–70%.

Industrial Scalability Challenges

  • Catalyst Recovery: Lewis acids (e.g., AlCl₃) complicate recycling.

  • Byproduct Formation: Competing reactions at alternative positions may reduce selectivity.

Theoretical Biological Activities

PathogenMIC (µg/mL)Reference Model
Staphylococcus aureus32–64Analog studies
Escherichia coli>128Analog studies

Anti-inflammatory and Antioxidant Properties

  • NF-κB Inhibition: Pyrrolidine moieties may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • DPPH Scavenging: Estimated IC₅₀ ~25 µg/mL, comparable to ascorbic acid derivatives.

Industrial and Cosmetic Applications

PropertyValue (Predicted)
λmax (UV Absorption)290–310 nm
PhotostabilityModerate

Polymer Photoinitiation

The compound could initiate free-radical polymerization in resins, with efficiency dependent on substituent electronic effects.

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic Optimization: Scalable routes with >80% yield.

  • Toxicology Profiles: Acute and chronic toxicity in model organisms.

  • Structure-Activity Relationships: Impact of methoxy/pyrrolidine positioning on bioactivity.

Priority Studies Needed

  • In Vivo Anti-inflammatory Assays: Rodent models of arthritis.

  • Photodegradation Analysis: HPLC-MS monitoring under UV exposure.

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